2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid
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Description
Scientific Research Applications
Computational Chemistry and Metabolism : A study by Ghauri et al. (1992) examined the computed molecular properties of a series of substituted benzoic acids, including 2-, 3-, and 4-fluorobenzoic acids, and their metabolic fates in rats. The research revealed that phase II glucuronidation or glycine conjugation reactions dominated the metabolism of these compounds, with certain compounds forming ester glucuronides or glycine conjugates. This study provides insight into the drug-metabolizing enzyme active sites and benzoate metabolism (Ghauri et al., 1992).
Synthesis of Fluorine-18-Labeled Compounds for PET Imaging : Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging. This research involved the use of 2-fluoro-4-methylbenzoic acid and aimed at creating compounds with potential applications in medical imaging and diagnostics (Wang et al., 2014).
Crystal Structure Analysis : A study by Suchetan et al. (2015) investigated the crystal structures of compounds closely related to 2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid. This research focused on the intermolecular interactions and crystal packing patterns, providing insights into the structural aspects of these compounds (Suchetan et al., 2015).
Use in Detecting Aromatic Metabolites in Methanogenic Consortiums : Londry and Fedorak (1993) utilized fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium. Their work suggests the transformation of methyl groups to methane, integrating the pathway for methanogenic degradation of m-cresol with those for anaerobic metabolism of many phenols (Londry & Fedorak, 1993).
Mixed-Ligand Copper(II)-Sulfonamide Complexes : Research by González-Álvarez et al. (2013) explored the impact of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. This study could have implications for understanding the therapeutic potential and mechanisms of action of these complexes in cancer treatment (González-Álvarez et al., 2013).
properties
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-8-10(15)6-7-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUIVWQODKKIPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid |
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